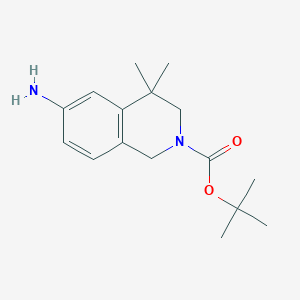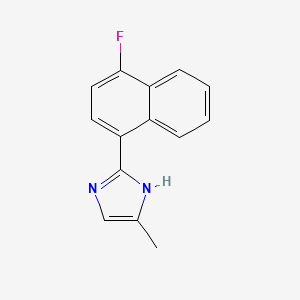
2-(4-Fluoro-1-naphthyl)-5-methylimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Fluoro-1-naphthyl)-5-methylimidazole is a chemical compound that features a naphthalene ring substituted with a fluorine atom at the 4-position and an imidazole ring substituted with a methyl group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-1-naphthyl)-5-methylimidazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoronaphthalene and 5-methylimidazole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The process may also include steps for the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
2-(4-Fluoro-1-naphthyl)-5-methylimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom or other substituents on the naphthalene ring can be replaced with different groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation or nitration reactions may involve reagents like chlorine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of substituted naphthalenes.
科学研究应用
2-(4-Fluoro-1-naphthyl)-5-methylimidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
作用机制
The mechanism of action of 2-(4-Fluoro-1-naphthyl)-5-methylimidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact mechanism depends on the context of its use and the specific targets involved.
相似化合物的比较
Similar Compounds
- 1-(4-Fluoro-1-naphthyl)-2-(3-methylphenyl)ethanol
- 2-{[(4-Fluoro-1-naphthyl)methyl]thio}-1H-benzimidazole
- N-(2-{[(4-Fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(1-naphthyl)acetamide
Uniqueness
2-(4-Fluoro-1-naphthyl)-5-methylimidazole is unique due to its specific substitution pattern and the presence of both a fluorinated naphthalene ring and a methylated imidazole ring. This combination of structural features may confer distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C14H11FN2 |
|---|---|
分子量 |
226.25 g/mol |
IUPAC 名称 |
2-(4-fluoronaphthalen-1-yl)-5-methyl-1H-imidazole |
InChI |
InChI=1S/C14H11FN2/c1-9-8-16-14(17-9)12-6-7-13(15)11-5-3-2-4-10(11)12/h2-8H,1H3,(H,16,17) |
InChI 键 |
BFRYDMMYNHLCHT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(N1)C2=CC=C(C3=CC=CC=C32)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


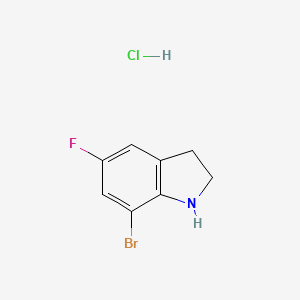


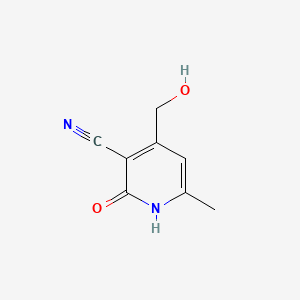

![3-[5-(Hydroxymethyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13675042.png)
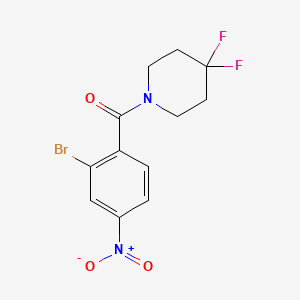
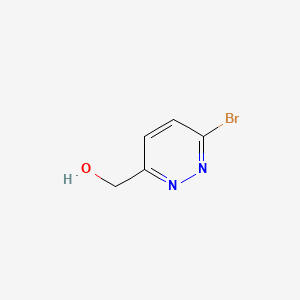

![1-Methyl-6-oxaspiro[4.5]decan-9-one](/img/structure/B13675053.png)
![7-Bromo-6-methoxy-2-methylbenzo[d]thiazole](/img/structure/B13675071.png)
![[(2S,5R)-1-Benzyl-4-Boc-5-methyl-2-piperazinyl]methanol](/img/structure/B13675072.png)
